Marmin acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H28O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

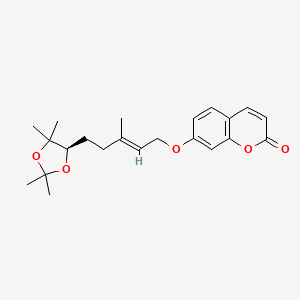

7-[(E)-3-methyl-5-[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3/b15-12+/t19-/m1/s1 |

InChI Key |

AECCGECAEDOGOS-LBKOFNPBSA-N |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@@H]3C(OC(O3)(C)C)(C)C |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Marmin in Citrus and the Genesis of Marmin Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of marmin, a significant bioactive coumarin found in Citrus species. The pathway originates from the general phenylpropanoid metabolism, leading to the formation of the coumarin scaffold, which is subsequently prenylated and hydroxylated. This document details the enzymatic steps, presents available quantitative data, and outlines relevant experimental protocols. Furthermore, this guide addresses the identity of marmin acetonide, concluding that it is likely an artifact of extraction procedures rather than a naturally occurring plant metabolite. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Coumarins are a class of specialized metabolites widely distributed in the plant kingdom, with notable accumulation in the Rutaceae family, to which Citrus belongs. These compounds are recognized for their diverse pharmacological activities. Marmin, chemically known as 7-(6',7'-dihydroxygeranyloxy)coumarin, is a prenylated coumarin that has garnered interest for its biological properties. Its biosynthesis is an extension of the well-established phenylpropanoid pathway. This guide will elucidate the step-by-step enzymatic transformations leading to marmin and clarify the chemical nature of this compound, a related compound frequently reported in phytochemical studies of Citrus.

The Biosynthetic Pathway of Marmin

The biosynthesis of marmin can be divided into three main stages:

-

Formation of the Coumarin Nucleus (Umbelliferone): This stage begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce umbelliferone (7-hydroxycoumarin).

-

Prenylation of Umbelliferone: The umbelliferone scaffold is then modified by the attachment of a C10 isoprenoid unit (a geranyl group) to form 7-geranyloxycoumarin, also known as auraptene.

-

Hydroxylation of the Geranyl Moiety: The final step involves the dihydroxylation of the geranyl side chain of 7-geranyloxycoumarin to yield marmin.

Stage 1: Biosynthesis of Umbelliferone

The formation of umbelliferone is a multi-step enzymatic process that channels intermediates from the primary metabolism into the specialized metabolism of coumarins.[1]

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2]

-

Step 2: Hydroxylation of trans-Cinnamic Acid. Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A), hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.[3][4][5]

-

Step 3: Activation of p-Coumaric Acid. 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This step is crucial for the subsequent modifications of the phenylpropanoid skeleton.

-

Step 4: ortho-Hydroxylation and Lactonization. The key step in the formation of the coumarin ring is the ortho-hydroxylation of the cinnamoyl derivative. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) , a cytochrome P450-dependent enzyme, hydroxylates p-coumaroyl-CoA at the 2-position. The resulting 2,4-dihydroxycinnamoyl-CoA undergoes a spontaneous trans-cis isomerization of the side chain, followed by lactonization to form the stable umbelliferone ring.

Stage 2: Prenylation of Umbelliferone

The attachment of a geranyl pyrophosphate (GPP) molecule to the umbelliferone core is a critical step in the biosynthesis of many bioactive coumarins in Citrus.

-

Step 5: Geranylation of Umbelliferone. An aromatic O-prenyltransferase (O-PT) catalyzes the transfer of a geranyl moiety from GPP to the 7-hydroxyl group of umbelliferone. This results in the formation of 7-geranyloxycoumarin (auraptene). While specific O-prenyltransferase activities have been detected in Citrus limon, the precise enzyme responsible for this step in the marmin pathway is yet to be fully characterized.

Stage 3: Dihydroxylation of 7-Geranyloxycoumarin

The final modification to produce marmin involves the oxidation of the geranyl side chain.

-

Step 6: Dihydroxylation of the Geranyl Moiety. The terminal double bond of the geranyl group in 7-geranyloxycoumarin is dihydroxylated to yield marmin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . Such enzymes are well-known for their role in the functionalization of terpene skeletons in plant specialized metabolism. The reaction may proceed through an epoxide intermediate (7-(6',7'-epoxygeranyloxy)coumarin), which is subsequently hydrolyzed by an epoxide hydrolase (EH) to form the diol.

This compound: A Product of Extraction

This compound, identified as 7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one, is a derivative of marmin where the 6',7'-diol has formed a cyclic ketal with acetone. While this compound has been reported in analyses of Citrus extracts, there is no evidence to suggest its biosynthesis in planta. The formation of acetonides from diols in the presence of acetone is a well-known chemical reaction, often used as a protecting group strategy in organic synthesis.

It is highly probable that this compound is an artifact formed during the extraction and isolation process, where acetone, a common solvent in phytochemical studies, reacts with the diol of naturally occurring marmin. This reaction is often catalyzed by trace amounts of acid. Researchers should be aware of the potential for such artifact formation when using acetone as a solvent for the extraction of natural products containing diol functionalities.

Quantitative Data

Quantitative data on the enzymes of the marmin biosynthetic pathway are limited. The most detailed kinetic analysis has been performed on a coumarin-specific prenyltransferase activity in Citrus limon.

Table 1: Kinetic Parameters of Bergaptol 5-O-Geranyltransferase from Citrus limon

| Substrate | Apparent Km (µM) | Reference |

| Geranyl Diphosphate (GPP) | 9 | |

| Bergaptol | 140 |

Note: Bergaptol is a furanocoumarin, but this study provides the best available model for the kinetics of geranylation of a coumarin-like substrate in Citrus.

Experimental Protocols

The elucidation of the marmin biosynthetic pathway relies on a combination of standard biochemical and molecular biology techniques.

Enzyme Assays for Prenyltransferase Activity

This protocol is adapted from studies on coumarin prenyltransferases in Citrus limon.

-

Enzyme Source: Microsomal fractions are prepared from the flavedo of Citrus fruit peel by differential centrifugation.

-

Reaction Mixture: A typical assay mixture (100 µL) contains:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl2

-

10% (v/v) glycerol

-

5 mM DTT

-

0.1 mM umbelliferone (substrate)

-

0.1 mM Geranyl Diphosphate (GPP)

-

50 µg of microsomal protein

-

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Termination and Extraction: The reaction is stopped by the addition of 100 µL of methanol. The products are then extracted with 200 µL of ethyl acetate.

-

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and the structure is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genes encoding cinnamate-4-hydroxylase | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

Marmin Acetonide: A Technical Exploration of a Hypothetical Derivative

Disclaimer: Extensive literature searches have revealed no specific scientific reports on a compound named "marmin acetonide." This document, therefore, presents a technical guide based on the known properties of its parent compound, marmin , a naturally occurring coumarin. The synthesis and biological activities described for this compound are hypothetical, grounded in established chemical principles and the known bioactivities of related compounds. This paper is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Marmin

Marmin, a prenylated coumarin, is a natural product that has been isolated from various plant sources, most notably from the bael fruit tree (Aegle marmelos) and various citrus species.[1][2] Its chemical structure has been identified as 7-(6',7'-dihydroxygeranyloxy)coumarin.[3] The presence of a vicinal diol in the geranyloxy side chain makes marmin a candidate for the synthesis of derivatives, such as the hypothetical this compound, through reaction with acetone to form a cyclic ketal.

The core coumarin scaffold and the lipophilic side chain of marmin contribute to its diverse range of reported biological activities. These include anti-inflammatory, anti-allergic, and potential neuroprotective effects.[2][4] The exploration of marmin derivatives, such as the hypothetical acetonide, is a logical step in drug discovery to potentially enhance its pharmacokinetic properties, such as stability and membrane permeability.

Hypothetical Discovery and Historical Context

While there is no documented discovery of this compound, the parent compound, marmin, has been a subject of phytochemical research for several decades. Natural product chemists have isolated marmin from various botanicals, often employing chromatographic techniques for purification. Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.

The synthesis of an acetonide derivative would likely be pursued to achieve several objectives:

-

Protection of the Diol: The diol functional group in marmin can be a site for metabolic degradation. Converting it to an acetonide would protect this group, potentially increasing the compound's in vivo stability and bioavailability.

-

Increased Lipophilicity: The addition of the acetonide group would increase the lipophilicity of the marmin molecule. This could enhance its ability to cross cellular membranes and potentially the blood-brain barrier, which could be advantageous for targeting central nervous system disorders.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound would be a valuable component of SAR studies to understand the role of the diol group in the biological activity of marmin.

Proposed Synthesis of this compound

The synthesis of this compound from marmin is a straightforward chemical transformation involving the protection of the vicinal diol as a cyclic ketal.

Experimental Protocol: Acetonide Formation

Objective: To synthesize this compound from marmin via an acid-catalyzed reaction with acetone.

Materials:

-

Marmin (isolated from a natural source or synthesized)

-

Anhydrous acetone

-

2,2-Dimethoxypropane

-

Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve marmin in anhydrous acetone and a small amount of 2,2-dimethoxypropane (which acts as a water scavenger).

-

Catalyst Addition: Add a catalytic amount of anhydrous p-toluenesulfonic acid to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (marmin) is consumed.

-

Quenching: Upon completion, quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.

-

Workup: Remove the acetone in vacuo. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Proposed Chemical Reaction

Caption: Proposed synthesis of this compound from marmin.

Biological Activity and Signaling Pathways (Hypothetical)

Given the absence of experimental data for this compound, its biological activity can be extrapolated from the known activities of marmin and other coumarins. Marmin has been reported to possess anti-inflammatory and anti-allergic properties. The mechanism of action for many coumarins involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses.

Potential Anti-Inflammatory Mechanism

A plausible mechanism of anti-inflammatory action for marmin and its derivatives could involve the inhibition of pro-inflammatory enzymes and transcription factors.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

As there is no quantitative data available for this compound, the following table summarizes the key properties of the parent compound, marmin.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄O₅ | |

| Molecular Weight | 332.39 g/mol | |

| IUPAC Name | 7-[(2E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-en-1-yl]oxychromen-2-one | |

| Source | Aegle marmelos, Citrus spp. | |

| Reported Activities | Anti-inflammatory, Anti-allergic, Neuroprotective |

Conclusion

"this compound" represents a chemically plausible but as-yet unreported derivative of the natural product marmin. Based on the structure of marmin, a straightforward synthesis of its acetonide can be proposed. The biological activities of this hypothetical compound are likely to be related to those of its parent compound, with potential enhancements in stability and bioavailability. The synthesis and biological evaluation of this compound would be a valuable endeavor for academic and industrial researchers in the field of drug discovery and development, particularly in the exploration of new anti-inflammatory and neuroprotective agents. Further research is required to validate the existence and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (+)-Marmin | C19H24O5 | CID 6450230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Neuroprotective Components from Citrus Peel and Their Application as Functional Food - PubMed [pubmed.ncbi.nlm.nih.gov]

Marmin Acetonide: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of marmin acetonide. This guide synthesizes available information on the parent compound, marmin, and provides generalized experimental protocols for determining the physicochemical properties of natural products. The data for marmin should be considered an estimation for this compound and is intended for informational purposes to guide further research.

Introduction

Physicochemical Properties of Marmin (Parent Compound)

Understanding the properties of marmin can provide insights into the expected behavior of its acetonide derivative.

| Property | Value/Information | Source |

| Molecular Formula | C₁₉H₂₄O₅ | [4] |

| Molecular Weight | 332.39 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 100 mg/mL (300.85 mM) (Requires ultrasonic assistance) | |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) |

Solubility Profile

Currently, there is no specific quantitative solubility data for this compound in various solvents. The following table provides a template for researchers to populate as data becomes available. A suggested starting point for solvent selection is based on common solvents used for natural product research.

| Solvent | Predicted Solubility Category | Quantitative Solubility (mg/mL or M) | Experimental Conditions (Temperature, Method) |

| Water | Poorly Soluble | Data not available | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | Data not available | |

| Ethanol | Soluble | Data not available | |

| Methanol | Soluble | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Data not available | |

| Acetone | Soluble | Data not available | |

| Chloroform | Soluble | Data not available | |

| Ethyl Acetate | Soluble | Data not available |

Stability Profile

A comprehensive stability profile for this compound has not been published. Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the compound. The following table outlines key stability parameters that should be investigated.

| Condition | Parameter | Observations/Degradation Products |

| Temperature | -20°C, 4°C, 25°C, 40°C | Data not available |

| Humidity | 60% RH, 75% RH | Data not available |

| pH | 2 (acidic), 7 (neutral), 9 (basic) | Data not available |

| Light | Photostability (exposure to UV/Vis light) | Data not available |

| Oxidative Stress | Exposure to oxidizing agents (e.g., H₂O₂) | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the equilibration period is necessary to confirm saturation.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Separation: Carefully collect a sample from the supernatant. It is critical to separate the saturated solution from the undissolved solute, which can be achieved by centrifugation followed by filtration through a suitable filter (e.g., 0.22 µm PTFE).

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of this compound in that specific solvent under the tested conditions.

Stability Assessment: ICH Guideline Approach

Stability testing should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations. For solid-state stability, store the pure compound in controlled environment chambers.

-

Storage Conditions: Expose the samples to a range of conditions as outlined in the stability profile table (Section 4.0). This includes long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing; 0, 3, 6 months for accelerated testing).

-

Analysis: At each time point, analyze the samples for:

-

Assay: Quantify the remaining concentration of this compound using a stability-indicating HPLC method.

-

Purity: Assess for the presence of degradation products. This can be done by monitoring the appearance of new peaks in the chromatogram.

-

Physical Properties: Observe any changes in appearance, such as color or precipitation.

-

-

Data Evaluation: Determine the rate of degradation and identify any degradation products. This information is used to establish a shelf-life and recommend appropriate storage conditions.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a research compound like this compound.

Caption: Workflow for determining the solubility and stability of this compound.

Logical Relationship for Stability Influencing Factors

This diagram illustrates the key environmental factors that can influence the stability of a compound.

Caption: Factors influencing the chemical stability of this compound.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its solubility and stability. While direct data is currently unavailable, this guide provides a framework for researchers by summarizing the known properties of its parent compound, marmin, and detailing standard experimental protocols for the determination of these critical physicochemical parameters. The provided workflows and diagrams serve as a visual guide for the experimental design required to generate a comprehensive solubility and stability profile for this compound. Empirical determination of this data is a critical next step in the preclinical development of this compound.

References

An In-depth Technical Guide on the Biological Activities of Triamcinolone Acetonide

Disclaimer: Initial searches for "Marmin acetonide" did not yield any relevant scientific literature or data. It is possible that this is a novel, not yet publicly documented, or incorrectly named compound. The following guide will instead focus on Triamcinolone Acetonide , a widely researched synthetic corticosteroid with a broad range of biological activities, which may be of interest to the intended audience of researchers, scientists, and drug development professionals.

Triamcinolone acetonide is a potent glucocorticoid used to treat a variety of inflammatory and allergic conditions.[1][2][3][4] Its efficacy stems from its ability to modulate the immune system and reduce inflammation.[5] This guide provides a comprehensive overview of its biological activities, mechanism of action, and the experimental protocols used to investigate its effects.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data regarding the biological activities of Triamcinolone Acetonide.

| Activity | Model System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | Rat spinal nerve ligation model | 1.5 mg/kg | Decrease in cytokine levels and mechanical hypersensitivity. | |

| Immunosuppression | Human | Not specified | Reversible suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis with topical application. | |

| Ocular | Mouse model of steroid-induced glaucoma | 20 µl of a 40 mg/ml suspension (subconjunctival) | Decreased outflow facility. | |

| Anti-allergic | Clinical trials in allergic rhinitis | 110 to 220 µg once daily (nasal inhalation) | Reduction in symptoms of allergic rhinitis within the first day. | |

| Anti-proliferative | In vitro (mesenchymal cells) | Not specified | Inhibition of proliferation. |

| Clinical Efficacy | Condition | Dosage | Patient Response | Reference |

| Eczema (atopic dermatitis) | Moderate eczema | 0.1% formulation | 70-80% of patients show substantial improvement within 1-2 weeks. | |

| Inflammatory Arthritis | Rheumatoid arthritis and osteoarthritis | Intra-articular injection | 70-80% of patients experience significant pain reduction and improved joint function. | |

| Allergic Rhinitis | Seasonal allergic rhinitis | 220 µ g/day (intranasal) | Similar reduction in nasal symptoms compared to beclomethasone, fluticasone, and flunisolide. |

Mechanism of Action

Triamcinolone acetonide, a synthetic corticosteroid, exerts its effects by acting as a glucocorticoid receptor agonist. Its mechanism of action is multifaceted and involves genomic and non-genomic pathways to ultimately modulate inflammation and immune responses.

Genomic Pathway:

-

Cellular Entry and Receptor Binding: Being lipophilic, triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).

-

Nuclear Translocation: This binding induces a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the activated GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Protein Synthesis: This interaction upregulates the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin-1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Pro-inflammatory Cytokine Suppression: The activated GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.

Non-Genomic Pathway:

Triamcinolone acetonide can also elicit rapid, non-genomic effects through membrane-bound receptors or by directly interacting with cellular signaling molecules. These actions are less well-characterized but are thought to contribute to its immediate therapeutic effects.

Caption: Mechanism of action of Triamcinolone Acetonide.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. In Vivo Anti-inflammatory Activity Assessment (Rat Spinal Nerve Ligation Model)

-

Objective: To evaluate the anti-inflammatory and analgesic effects of Triamcinolone Acetonide in a neuropathic pain model.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated.

-

Drug Administration: Triamcinolone acetonide (1.5 mg/kg) is administered systemically prior to and for three days following the surgery.

-

Behavioral Testing: Mechanical hypersensitivity is assessed using von Frey filaments to measure the paw withdrawal threshold.

-

Biochemical Analysis: At the end of the experiment, dorsal root ganglia and spinal cord tissue are collected for cytokine level measurement using ELISA or other immunoassays.

-

-

Reference: Based on the study by Li et al. (2007) as cited in Cayman Chemical product information.

Caption: Workflow for in vivo anti-inflammatory testing.

2. In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

While not specific to this compound, this is a common protocol for assessing the anticancer activity of compounds, as mentioned in the context of other natural products.

-

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: PC-3 (human prostatic adenocarcinoma) and MCF-7 (human mammary adenocarcinoma).

-

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Dye Solubilization: The unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the cell number.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Caption: Workflow for Sulforhodamine B (SRB) cytotoxicity assay.

Synthesis of Triamcinolone Acetonide

The synthesis of Triamcinolone Acetonide is a multi-step process that often starts from a readily available steroid precursor like prednisone acetate. The key steps generally involve:

-

Introduction of a double bond at the C9-C11 position.

-

Oxidation and nucleophilic addition to form the 16α,17α-acetonide group.

-

Introduction of the 9α-fluoro and 11β-hydroxyl groups.

A variety of synthetic routes have been described, with newer methods focusing on improving yield, reducing toxic reagents, and simplifying the process for industrial-scale production.

Conclusion

Triamcinolone acetonide is a well-established synthetic corticosteroid with potent anti-inflammatory, anti-allergic, and immunosuppressive properties. Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression and a reduction in the production of inflammatory mediators. The experimental protocols outlined in this guide provide a framework for the continued investigation of its biological activities and the development of new therapeutic applications. While no information was found for "this compound," the comprehensive data available for Triamcinolone Acetonide serves as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Examination of the Chemistry, Biology, and Therapeutic Potential of a Promising Class of Natural Coumarins

This technical guide provides a comprehensive overview of marmin acetonide and its related natural compounds, primarily focusing on marmin, a significant bioactive coumarin. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical properties, biological activities, and underlying mechanisms of action of these compounds.

Introduction

This compound is a naturally occurring coumarin found in the peels of Citrus grandis (L.) Osbeck. It is structurally related to marmin [7-(6',7'-dihydroxygeranyl-oxy)coumarin], a well-studied phytochemical isolated from various parts of the Bael tree (Aegle marmelos Correa), a plant with a long history of use in traditional medicine across India and Southeast Asia. Marmin and its derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-allergic, antimicrobial, and potential anticancer properties. This guide will delve into the scientific literature to provide a detailed understanding of these promising natural products.

Chemical Structure and Properties

Marmin and its related compounds belong to the coumarin class of secondary metabolites, characterized by a benzopyran-2-one core structure. The structural variations within this family, primarily in the substituent at the 7-position, give rise to a range of biological activities.

This compound

-

Molecular Formula: C₂₂H₂₈O₅

-

IUPAC Name: 7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one[1]

-

Natural Source: Peels of Citrus grandis (L.) Osbeck[1]

Marmin

-

Molecular Formula: C₁₉H₂₄O₅

-

IUPAC Name: 7-((2E)-6,7-dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy)-2H-chromen-2-one

-

Natural Source: Primarily isolated from the root bark and other parts of Aegle marmelos Correa.[2]

Other related coumarins isolated from Aegle marmelos include marmelosin, marmesin, imperatorin, psoralen, and scopoletin.[2][3]

Biological Activities and Therapeutic Potential

Marmin and its related compounds exhibit a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery.

Anti-inflammatory and Anti-allergic Activity

Marmin has demonstrated significant anti-inflammatory and anti-allergic properties. It has been shown to inhibit histamine release from mast cells, a key event in allergic reactions. This inhibition is achieved by blocking the influx of calcium ions (Ca²⁺) into the mast cells, which is a critical step in the degranulation process that releases histamine and other inflammatory mediators.

Antimicrobial Activity

Several coumarins from Aegle marmelos, including marmin, have shown promising activity against a range of microorganisms.

Table 1: Antimycobacterial Activity of Coumarins from Aegle marmelos

| Compound | Test Organism | Activity |

| Marmin | Mycobacterium tuberculosis H37Ra | IC₅₀: 4.31 µg/mL |

| Marmelosin | Mycobacterium tuberculosis H37Ra | IC₅₀: 12.46 µg/mL |

Anticancer and Cytotoxic Potential

While specific data on the anticancer activity of this compound is limited, related natural compounds have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Mechanisms of Action: Signaling Pathways

The biological effects of marmin and related compounds are mediated through their interaction with various cellular signaling pathways.

Inhibition of Histamine Release Signaling

As mentioned, a primary mechanism for the anti-allergic effect of marmin is the inhibition of Ca²⁺ influx into mast cells. This disrupts the signaling cascade that leads to the release of histamine and other pro-inflammatory molecules.

Caption: Marmin inhibits histamine release by blocking calcium channels on mast cells.

Modulation of Inflammatory Pathways (Hypothesized)

Based on the known anti-inflammatory effects of coumarins, it is plausible that marmin and its derivatives modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway would lead to a broad anti-inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by marmin and related compounds.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the research of marmin and related natural compounds.

Isolation and Purification

A general protocol for the isolation of coumarins from plant material involves the following steps:

Caption: General workflow for the isolation and purification of marmin from plant sources.

Structural Characterization

The elucidation of the chemical structures of isolated compounds is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

Cytotoxicity Assays

The cytotoxic effects of these compounds on cancer cell lines are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., marmin) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion and Future Directions

This compound and its related natural compounds, particularly marmin from Aegle marmelos, represent a promising area of research for the development of new therapeutic agents. Their diverse biological activities, including anti-inflammatory, anti-allergic, and antimicrobial effects, warrant further investigation.

Future research should focus on:

-

A more detailed investigation of the biological activities of this compound.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to validate the therapeutic potential of these compounds in animal models of disease.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating class of natural products.

References

- 1. Phytochemical and biological review of Aegle marmelos Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive chemo-profiling of coumarins enriched extract derived from Aegle marmelos (L.) Correa fruit pulp, as an anti-diabetic and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

In Silico Prediction of Marmin Acetonide Targets: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marmin acetonide, a natural product isolated from plants of the Citrus and Rutaceae families, represents a class of compounds with potential therapeutic value.[1] However, its mechanism of action remains largely uncharacterized due to a lack of identified molecular targets. This technical guide outlines a comprehensive in silico workflow to predict and prioritize potential protein targets of this compound, thereby accelerating drug discovery and development efforts. The methodologies described herein leverage computational techniques to navigate the vastness of the human proteome and generate testable hypotheses for experimental validation.

The proposed workflow integrates both ligand-based and structure-based approaches to provide a holistic view of the potential bioactivity of this compound. By employing techniques such as pharmacophore modeling and reverse docking, we can elucidate potential protein-ligand interactions and infer the compound's role in biological pathways.

Overall Workflow for In Silico Target Prediction

The in silico target prediction for this compound follows a multi-step process that begins with the preparation of the small molecule structure and culminates in the identification and analysis of potential protein targets. This workflow is designed to be iterative, allowing for refinement as more data becomes available.

Caption: Overall workflow for the in silico prediction of this compound targets.

Experimental Protocols

Ligand Preparation

A crucial first step in any in silico study is the accurate preparation of the ligand of interest. This ensures that the conformational and electronic properties of the molecule are appropriately represented in subsequent simulations.

Methodology:

-

2D Structure Acquisition: Obtain the 2D structure of this compound from a chemical database such as PubChem or ChEMBL. The CAS number for this compound is 320624-68-8.[1]

-

3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an open-source tool like RDKit).

-

Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is typically done using force fields such as MMFF94 or UFF. This step is critical for ensuring that the ligand conformation is sterically and electronically favorable for binding.

-

Conformational Analysis: Generate a diverse set of low-energy conformers for the ligand.[2] This is important as the bioactive conformation (the conformation the ligand adopts when bound to a target) may not be the lowest energy conformation in solution.

Ligand-Based Target Prediction: Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[3][4] This method is particularly useful when the structure of the biological target is unknown.

Methodology:

-

Pharmacophore Feature Identification: Identify the key pharmacophoric features of this compound. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Pharmacophore Model Generation: Generate a 3D pharmacophore model based on the identified features. This model represents a hypothesis of the key interactions required for binding to a biological target.

-

Database Screening: Use the generated pharmacophore model as a query to screen a database of known bioactive compounds with annotated targets (e.g., ChEMBL, DrugBank). The goal is to identify molecules that share a similar pharmacophore and are likely to bind to similar targets.

-

Target Hypothesis Generation: Based on the targets of the hit compounds from the database screening, generate a list of potential targets for this compound.

Caption: Workflow for ligand-based target prediction using pharmacophore modeling.

Structure-Based Target Prediction: Reverse Docking

Reverse docking is a computational technique that docks a single ligand into the binding sites of a large number of protein structures. This approach is particularly useful for identifying potential off-target effects and for drug repositioning.

Methodology:

-

Target Database Preparation: Prepare a database of 3D protein structures. This can be a curated set of proteins associated with a particular disease area or a comprehensive database of all available protein structures in the Protein Data Bank (PDB).

-

Binding Site Identification: For each protein in the database, identify potential binding sites. This can be done using algorithms that detect pockets and cavities on the protein surface.

-

Molecular Docking: Dock the prepared 3D structure of this compound into the identified binding sites of each protein in the database. This involves systematically sampling different orientations and conformations of the ligand within the binding site.

-

Scoring and Ranking: Use a scoring function to estimate the binding affinity of this compound for each protein target. The proteins are then ranked based on their docking scores, with higher scores indicating a higher predicted binding affinity.

Data Presentation

The output of the reverse docking simulation is a list of potential protein targets ranked by their predicted binding affinity for this compound. This data can be summarized in a table for easy comparison.

Table 1: Hypothetical Reverse Docking Results for this compound

| Rank | PDB ID | Protein Name | Gene Name | Docking Score (kcal/mol) | Putative Biological Function |

| 1 | 3LN1 | Mitogen-activated protein kinase 14 | MAPK14 | -10.2 | Inflammation, cell proliferation |

| 2 | 1A28 | Cyclooxygenase-2 | PTGS2 | -9.8 | Inflammation, pain |

| 3 | 4K7O | Peroxisome proliferator-activated receptor gamma | PPARG | -9.5 | Metabolism, inflammation |

| 4 | 2H8L | Nuclear factor kappa-B p50 subunit | NFKB1 | -9.1 | Inflammation, immune response |

| 5 | 3ERT | Estrogen receptor alpha | ESR1 | -8.9 | Hormone signaling, cancer |

| 6 | 1O9I | Tumor necrosis factor-alpha | TNF | -8.7 | Inflammation, apoptosis |

| 7 | 5T2A | B-cell lymphoma 2 | BCL2 | -8.5 | Apoptosis, cancer |

| 8 | 3P0G | Caspase-3 | CASP3 | -8.2 | Apoptosis |

| 9 | 1GWR | Glycogen synthase kinase-3 beta | GSK3B | -8.0 | Signal transduction, metabolism |

| 10 | 2SRC | Proto-oncogene tyrosine-protein kinase Src | SRC | -7.8 | Signal transduction, cell growth |

Pathway Analysis

Following the identification of a prioritized list of potential targets, pathway analysis can be performed to understand the potential biological impact of this compound. In this hypothetical example, several of the top-ranked targets are involved in the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This technical guide provides a comprehensive framework for the in silico prediction of molecular targets for this compound. By combining ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential targets for subsequent experimental validation. The methodologies and workflows described herein are intended to serve as a starting point for the investigation of the pharmacological properties of this and other natural products, ultimately facilitating the discovery of novel therapeutics. The successful application of these in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.

References

Marmin: A Technical Review of the Scientific Literature and Patent Landscape

An initial search for "marmin acetonide" did not yield specific results for a compound with this exact name. The search results predominantly returned information for two separate compounds: marmin , a natural coumarin, and triamcinolone acetonide , a synthetic corticosteroid. It is possible that the requested topic is a combination of two distinct chemical entities.

This technical guide will therefore focus on marmin , a naturally occurring coumarin that has been the subject of scientific investigation. Should the intended subject of this review be a derivative of marmin, such as an acetonide, this information is not widely available in the current scientific literature or patent databases.

Marmin is a prenylated coumarin, a class of organic compounds of plant origin with a wide range of described biological activities. This guide provides a comprehensive overview of the existing scientific and patent literature on marmin, with a focus on its biological effects, mechanisms of action, and potential therapeutic applications.

Quantitative Data Summary

Experimental Protocols

Detailed experimental protocols are highly specific to each research study. To provide actionable information, it would be necessary to consult the materials and methods section of individual peer-reviewed articles investigating marmin. These sections typically provide detailed descriptions of the cell lines used, treatment concentrations, incubation times, and the specific assays employed to measure biological activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by marmin are a subject of ongoing research. Based on the activities of other related coumarins, potential mechanisms could involve the modulation of inflammatory pathways, such as the NF-κB pathway, or interference with cell signaling cascades involved in cell proliferation and apoptosis. However, without specific literature on marmin's mechanism of action, a detailed signaling pathway diagram would be speculative.

As a conceptual representation of a common inflammatory signaling pathway that marmin or similar compounds might modulate, the following diagram illustrates the NF-κB signaling cascade.

Caption: A conceptual diagram of the NF-κB signaling pathway.

Experimental Workflow Example

The following diagram illustrates a generalized workflow for screening natural compounds like marmin for biological activity.

Caption: A generalized workflow for natural product drug discovery.

Patent Landscape

A comprehensive search of patent databases for "marmin" reveals limited and often indirect claims. Patents in this area tend to focus on:

-

Herbal Compositions: Marmin may be a constituent of a complex herbal extract claimed for a particular therapeutic use. The patent may not claim marmin itself but rather the entire plant extract.

-

Methods of Extraction: Patents may claim novel methods for isolating marmin and other coumarins from their natural plant sources.

-

Derivatives and Analogs: While patents for marmin itself are scarce, there may be patents covering structurally related coumarins or synthetic derivatives designed to improve efficacy or pharmacokinetic properties.

It is important to note that the patent landscape is dynamic, and new applications may have been filed that are not yet publicly available. A thorough freedom-to-operate analysis would require a detailed search by a qualified patent professional.

Conclusion

Marmin is a natural product with potential biological activities that warrant further investigation. The current body of publicly available scientific literature and patent information is still emerging. Future research will be crucial to fully elucidate its mechanisms of action, establish quantitative measures of its efficacy and safety, and explore its potential for therapeutic development. Researchers and drug development professionals interested in marmin should focus on primary literature for detailed experimental protocols and consider the broader patent landscape of related coumarin compounds.

Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and derivatization methods for Triamcinolone Acetonide, a potent synthetic glucocorticoid. The protocols detailed herein are compiled from established literature and patents, offering a guide for the preparation and modification of this important pharmaceutical compound.

Synthesis of Triamcinolone Acetonide

The synthesis of Triamcinolone Acetonide is a multi-step process that typically starts from a readily available steroid precursor. Various synthetic routes have been developed to achieve high purity and yield. Below are protocols for common synthesis strategies.

Synthesis from Prednisolone via Tetraene Acetate Intermediate

A common and effective route to Triamcinolone Acetonide begins with Prednisolone, which is converted to a tetraene acetate intermediate. This intermediate then undergoes a series of reactions including oxidation, condensation, and fluorination to yield the final product.[1]

Experimental Protocol:

-

Acetylation of Prednisolone: Prednisolone is first acetylated at the 21-hydroxyl group.

-

Elimination Reactions: The 11-hydroxyl group is eliminated using phosphorus pentachloride, followed by the elimination of the 17-hydroxyl group with N-chlorosuccinimide/SO2 to form Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate.[1]

-

Oxidation: The tetraene acetate is oxidized using potassium permanganate.[1][2][3]

-

Condensation and Hydrolysis: The oxidized product undergoes nucleophilic addition and hydrolysis of the 21-ester to form pregna-1,4,9(11)-triene-16a,17-[(1-methylethylidene)bis(oxy)]-21-hydroxyl-3,20-dione.

-

Bromohydrin Formation and Epoxidation: The intermediate is reacted with dibromohydantoin in a dioxane/water mixture to introduce a 9α-bromine and an 11β-hydroxy group, which is then followed by epoxidation.

-

Fluorination: The final step involves a substitution reaction with hydrogen fluoride to yield Triamcinolone Acetonide.

Quantitative Data for Synthesis from Prednisolone:

| Step | Product | Yield | Purity | Reference |

| Overall | Triamcinolone Acetonide | 24.2% (based on Prednisolone) | 99.9% |

Synthesis from Triamcinolone

A more direct method involves the acetonide formation from Triamcinolone.

Experimental Protocol:

-

Reaction: 9α-fluoro-11β, 16α, 17α, 21-tetrahydroxy-1,4-pregnadiene-3,20-dione (Triamcinolone) is reacted in hot acetone with concentrated hydrochloric acid.

-

Isolation: The product, Triamcinolone Acetonide, is isolated by recrystallization from a mixture of acetone and petroleum ether.

-

Alternative: Perchloric acid (72%) can be used as an alternative to hydrochloric acid.

Synthesis via a One-Pot Process

A one-pot synthesis has been developed to improve efficiency. This process can start from intermediates such as 9β, 11β-epoxy-16α, 17α-isopropylidenedioxy-21-hydroxy-pregna-1,4-diene-3,20-dione-21-acetate. The one-pot reaction involves:

-

Acetonide ring formation at the 16α, 17α position.

-

Epoxide ring opening to form the 9α-fluoro-11β-hydroxy compound.

-

Hydrolysis of the acetate group at the 21 position.

Synthesis Workflow from Tetraene Acetate:

Caption: Synthesis of Triamcinolone Acetonide from Tetraene Acetate.

Derivatization of Triamcinolone Acetonide

Derivatization of Triamcinolone Acetonide is primarily performed to enhance its detection and quantification in biological matrices, especially for analytical techniques like mass spectrometry.

On-Tissue Derivatization for Mass Spectrometry Imaging

Triamcinolone Acetonide is not easily ionized by standard methods like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Derivatization with Girard's reagent T (GirT) significantly improves its ionization efficiency.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of Girard's reagent T (5 mg/mL) in methanol with 0.2% trifluoroacetic acid (TFA).

-

Application: The GirT solution is applied to the tissue sample containing Triamcinolone Acetonide using an automated pneumatic sprayer.

-

Reaction Conditions: The derivatization reaction is optimized at 40°C for 2.5 hours.

-

Analysis: The derivatized Triamcinolone Acetonide can then be analyzed by MALDI Mass Spectrometry Imaging (MSI).

Quantitative Data for Derivatization with Girard's Reagent T:

| Parameter | Value | Reference |

| Quantifiable Abundance | Up to 3.3 ng/µL | |

| m/z of Derivatized TAA | 548.33 [M]+ |

Derivatization Workflow for MALDI-MSI:

Caption: On-tissue derivatization of Triamcinolone Acetonide.

Biological Signaling Pathway

Triamcinolone Acetonide, as a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by acting as a corticosteroid hormone receptor agonist.

Mechanism of Action:

-

Receptor Binding: Triamcinolone Acetonide enters the target cell and binds to specific cytosolic glucocorticoid receptors (GR).

-

Complex Formation and Translocation: This binding forms a steroid-receptor complex, which then translocates into the cell nucleus.

-

Gene Regulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA. This interaction alters the transcription of target genes.

-

Anti-inflammatory Effects: The expression of anti-inflammatory proteins is induced, while the synthesis of pro-inflammatory mediators such as cytokines and prostaglandins is inhibited. This leads to an overall reduction in inflammation and autoimmune reactions.

Signaling Pathway of Triamcinolone Acetonide:

Caption: Mechanism of action of Triamcinolone Acetonide.

References

Analytical Methods for the Quantification of Triamcinolone Acetonide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Triamcinolone Acetonide, a synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), to support pharmacokinetic studies, formulation analysis, and quality control processes.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of Triamcinolone Acetonide in pharmaceutical dosage forms and biological matrices.

Data Presentation: HPLC Methods

| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |

| Column | X-bridge phenyl | Thermo Hypersil BDS C18 (250 × 4 mm, 5.0 µm) | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Thermo C18 |

| Mobile Phase | Acetonitrile:Octane sulphonic acid buffer (pH 2.5) (50:50 v/v) | Acetonitrile:Methanol:0.05 M KH2PO4 (pH 3.0) (25:15:60 v/v/v) | Acetonitrile:0.05M Phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v) | 0.5% Triethylamine (pH 3.48):Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 235 nm | 225 nm | 238 nm | Not Specified |

| Retention Time | 6.22 min | Not Specified | Not Specified | 4.9 min |

| Linearity Range | 2-30 µg/mL | 0.05–30.00 µg/mL | 10-50 µg/mL | 0.5–15.0 µg/mL |

| Correlation Coeff. (r²) | 0.9997 | Not Specified | 0.9998 | 0.999 |

| LOD | Not Specified | Not Specified | Not Specified | 30 ng/mL |

| LOQ | Not Specified | Not Specified | Not Specified | 100 ng/mL |

| Sample Type | Pharmaceutical Dosage Form | Pharmaceutical Formulation | Tablet and Injection | Human Plasma |

Experimental Protocol: RP-HPLC for Triamcinolone Acetonide in Injections[1]

This protocol describes the quantification of Triamcinolone Acetonide in an injectable suspension.

1. Materials and Reagents:

-

Triamcinolone Acetonide reference standard

-

Acetonitrile (HPLC grade)

-

Octane sulphonic acid

-

Ortho-phosphoric acid

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm filter

2. Chromatographic Conditions:

-

Column: X-bridge phenyl column

-

Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and octane sulphonic acid buffer. The buffer is prepared by dissolving 2.5 g of octane sulphonic acid in 1 L of HPLC grade water and adjusting the pH to 2.5 with ortho-phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: Photodiode Array (PDA) detector at 235 nm

-

Column Temperature: Ambient

3. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Triamcinolone Acetonide reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-30 µg/mL).

4. Sample Preparation (Injectable Suspension):

-

Accurately transfer a volume of the injectable suspension equivalent to 10 mg of Triamcinolone Acetonide into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

-

Inject the standard solution five times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

6. Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Quantify the amount of Triamcinolone Acetonide in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Experimental Workflow for HPLC Analysis

References

Application Note: Quantitative Analysis of Marmin Acetonide using a Validated HPLC-MS/MS Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marmin acetonide is a synthetic derivative of Marmin (also known as Marmelosin), a natural furanocoumarin found in plants of the Aegle marmelos species. Furanocoumarins are a class of organic compounds with various biological activities, and their detection and quantification are crucial in drug discovery and natural product research. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol

This protocol is designed for the quantification of this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are presented below.

a) Solid-Phase Extraction (SPE) for Complex Matrices (e.g., cosmetic products, biological fluids):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Dilute the sample with an appropriate solvent (e.g., methanol/water mixture) and load it onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.

-

Elute this compound with 5 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC-MS/MS analysis.

b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Plant and Food Matrices:

-

Homogenize 10 g of the sample with 10 mL of water.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive SPE (d-SPE) cleanup by adding it to a tube containing a d-SPE sorbent (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant, evaporate to dryness, and reconstitute as described in the SPE protocol.

2. HPLC-MS/MS System and Conditions

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC and Mass Spectrometer Parameters

| Parameter | Recommended Setting |

| HPLC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a Fluoro-Phenyl column for isomeric separation.[] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C |

| Collision Gas | Argon |

3. Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The detection of this compound is performed in MRM mode for high selectivity and sensitivity.

-

Chemical Structure of this compound:

-

Molecular Formula: C₂₂H₂₈O₅[]

-

Molecular Weight: 372.5 g/mol []

-

-

Predicted MS/MS Transitions:

-

Precursor Ion ([M+H]⁺): m/z 373.2

-

Rationale: The precursor ion is the protonated molecule of this compound.

-

Predicted Product Ions:

-

Product Ion 1 (Quantifier): m/z 163.1

-

Rationale: This fragment likely corresponds to the umbelliferone core, resulting from the cleavage of the ether linkage to the side chain. This is a common fragmentation pathway for coumarin ethers.

-

Product Ion 2 (Qualifier): m/z 213.1

-

Rationale: This fragment likely represents the protonated side chain after cleavage from the coumarin core.

-

-

Collision Energy (CE): A typical starting range for optimization would be 15-30 eV. The optimal CE should be determined experimentally for the specific instrument.

-

Table 2: Predicted MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 373.2 | 163.1 | 100 | To be optimized (e.g., 20) |

| This compound (Qualifier) | 373.2 | 213.1 | 100 | To be optimized (e.g., 25) |

Data Presentation

Quantitative data for furanocoumarins closely related to Marmin provide a reference for the expected performance of this method.

Table 3: Quantitative Data for Related Furanocoumarins from Literature

| Compound | Linearity Range | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Bergapten | 0.5 - 1000 ng/mL | >0.998 | - | 0.5 | [] |

| Bergamottin | 0.5 - 1000 ng/mL | >0.998 | - | 0.5 | [] |

| Byakangelicol | 0.5 - 1000 ng/mL | >0.998 | - | 0.5 | |

| Isopimpinellin | 0.5 - 1000 ng/mL | >0.998 | - | 0.5 | |

| Oxypeucedanin | 0.5 - 1000 ng/mL | >0.998 | - | 0.5 | |

| Marmelosin (Marmin) | 2 - 10 µg/mL | 0.9862 | - | - |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-MS/MS protocol for this compound detection.

Caption: Experimental workflow for this compound detection.

Signaling Pathway (Illustrative)

While this compound itself does not have a defined signaling pathway, many furanocoumarins are known to interact with various cellular pathways. For illustrative purposes, a generalized diagram showing the interaction of a hypothetical drug with a signaling pathway is provided.

Caption: Hypothetical signaling pathway for a furanocoumarin.

References

Application Notes and Protocols for the Extraction of Marmin from Aegle marmelos

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the extraction, isolation, and quantification of Marmin, a bioactive coumarin, from the plant Aegle marmelos. Marmin (7-(6',7'-dihydroxygeranyl-oxy)coumarin) has demonstrated a range of pharmacological activities, including anti-allergic, anti-inflammatory, and anti-ulcer effects.[1]

It is important to clarify that while "Marmin acetonide" is a commercially available chemical entity, it is likely a synthetic derivative.[2][3] The naturally occurring compound in Aegle marmelos is Marmin. These protocols, therefore, focus on the extraction and analysis of the natural product, Marmin.

Data Presentation

Table 1: Physicochemical Properties of Marmin

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₅ | Cheméo |

| Molecular Weight | 332.39 g/mol | Cheméo |

| Solubility | DMSO: 100 mg/mL (300.85 mM) | MedchemExpress.com[4] |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces[1] | |

| LogP (Octanol/Water) | 3.030 | Cheméo |

Table 2: Pharmacological Activity of Marmin

| Activity | Model | Effective Dose (ED₅₀) | Reference |

| Anti-ulcer (Ethanol-induced gastric lesions) | In vivo (rodent model) | 17.2 mg/kg | ChemFaces |

Experimental Protocols

Protocol 1: Extraction and Isolation of Marmin from Aegle marmelos Bark

This protocol outlines a method for the extraction and subsequent isolation of Marmin from the bark of Aegle marmelos using solvent extraction and column chromatography.

1. Plant Material Preparation:

-

Collect fresh bark from Aegle marmelos.

-

Wash the bark thoroughly to remove any dirt and debris.

-

Shade-dry the bark for 7-10 days or until it is completely brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

-

Accurately weigh 500 g of the powdered bark material.

-

Place the powdered bark in a thimble and insert it into a Soxhlet extractor.

-

Sequentially extract the material with the following solvents for 48 hours each:

-

Petroleum Ether (2.5 L)

-

Chloroform (2.5 L)

-

Methanol (2.5 L)

-

-

After each extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts. The chloroform extract is expected to be enriched with Marmin.

3. Isolation by Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in petroleum ether and pack it into a glass column (5 cm diameter, 100 cm length).

-

Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Once dry, carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

Petroleum Ether : Ethyl Acetate (95:5)

-

Petroleum Ether : Ethyl Acetate (90:10)

-

Petroleum Ether : Ethyl Acetate (85:15)

-

Petroleum Ether : Ethyl Acetate (80:20)

-

...and so on, up to 100% Ethyl Acetate.

-

-

Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1).

-

Visualize the TLC plates under UV light (254 nm and 366 nm) and/or by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound of interest (Marmin) based on the TLC profile.

-

Concentrate the pooled fractions under reduced pressure to yield isolated Marmin.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

Protocol 2: Quantification of Marmin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of Marmin in Aegle marmelos extracts. This method is adapted from established protocols for other coumarins found in the same plant.

1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Gradient Program:

-

0-5 min: 10% A

-

5-20 min: Linear gradient to 80% A

-

20-25 min: Hold at 80% A

-

25-30 min: Return to 10% A and equilibrate

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

-

Prepare a stock solution of pure Marmin (1 mg/mL) in DMSO.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting with the mobile phase.

3. Preparation of Sample Solutions:

-

Accurately weigh 10 mg of the dried plant extract.

-

Dissolve the extract in 10 mL of methanol and sonicate for 15 minutes.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Identify the Marmin peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Marmin in the sample using the regression equation from the calibration curve.

Visualizations

Caption: Workflow for the extraction and isolation of Marmin.

References

Application Notes and Protocols for Studying Triamcinolone Acetonide Effects in Animal Models

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Triamcinolone acetonide is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of genes involved in inflammatory and immune responses.[1][2] This leads to the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes and the suppression of immune cell activity.[3] Due to these properties, Triamcinolone acetonide is investigated and used for a variety of conditions, and various animal models are employed to study its efficacy and safety.

These application notes provide an overview of relevant animal models, detailed experimental protocols, and a summary of quantitative data for studying the effects of Triamcinolone acetonide.

I. Animal Models for Anti-Inflammatory and Tissue Repair Effects

A. Osteoarthritis Model

Animal Model: Sprague Dawley rats with knee osteoarthritis induced by meniscal transection (MNX) or intra-articular injection of monosodium iodoacetate (MIA).

Application: To evaluate the analgesic and anti-inflammatory effects of Triamcinolone acetonide in an osteoarthritis model.

Experimental Protocol:

-

Animal Husbandry: House male Sprague Dawley rats (200-250g) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Osteoarthritis:

-

MNX Model: Anesthetize the rats and perform a surgical transection of the medial meniscus of the knee joint.

-

MIA Model: Anesthetize the rats and administer a single intra-articular injection of monosodium iodoacetate (e.g., 2 mg in 50 µL of saline) into the knee joint.

-

-

Treatment:

-

Following the induction of osteoarthritis (e.g., day 7), administer a single intra-articular injection of Triamcinolone acetonide (e.g., 0.5 mg) or vehicle (saline) into the affected knee joint.

-

-

Assessment of Pain:

-

Measure paw withdrawal thresholds in response to a mechanical stimulus (e.g., von Frey filaments) at baseline and various time points post-treatment (e.g., days 7, 14, 21).

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect the knee joints.

-

Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage degradation and synovitis.

-

Quantitative Data Summary:

| Model | Treatment | Endpoint | Result | Reference |